molecular formula C17H18N2O5S B5226663 N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5226663
M. Wt: 362.4 g/mol
InChI Key: MNWSTQHZUXFFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, commonly known as ‘DMNTA’, is a synthetic compound that has gained attention in the scientific community due to its potential biological and pharmacological properties.

Mechanism of Action

DMNTA is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMNTA also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
DMNTA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMNTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMNTA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DMNTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMNTA is also relatively inexpensive compared to other compounds used in research. However, there are some limitations to the use of DMNTA in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for DMNTA in various medical conditions.

Future Directions

There are several future directions for research on DMNTA. One area of interest is the development of DMNTA derivatives with improved pharmacological properties. Another area of research is the investigation of DMNTA’s potential use in combination with other drugs or therapies for the treatment of cancer and other medical conditions. Additionally, more research is needed to understand the long-term effects of DMNTA on human health and to determine its safety profile.
Conclusion
DMNTA is a synthetic compound that has shown promise in the treatment of various medical conditions. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, DMNTA’s stability and relative affordability make it an attractive option for researchers. Further research is needed to fully understand the potential of DMNTA and its derivatives in the treatment of human diseases.

Synthesis Methods

DMNTA can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-nitrobenzyl mercaptan, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with ammonia.

Scientific Research Applications

DMNTA has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in vitro and in vivo.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-15-8-5-13(9-16(15)24-2)18-17(20)11-25-10-12-3-6-14(7-4-12)19(21)22/h3-9H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWSTQHZUXFFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.